Chemical and physical properties of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone
Chemical and physical properties of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone
An In-depth Technical Guide to the Chemical and Physical Properties of 2-(4-Chlorophenyl)ethyl Cyclopropyl Ketone
Introduction
2-(4-Chlorophenyl)ethyl cyclopropyl ketone, with the CAS Number 150323-36-7, is a synthetic organic compound featuring a cyclopropyl ketone moiety attached to a 4-chlorophenylethyl group. Its chemical structure is of interest to researchers in medicinal chemistry and drug development due to the presence of the reactive cyclopropyl ketone group and the pharmacologically relevant chlorophenyl group. This guide provides a comprehensive overview of its core chemical and physical properties, alongside detailed protocols for its characterization, designed for researchers and scientists in the field.
The structural features of this molecule—a rigid cyclopropyl ring adjacent to a carbonyl group and a substituted aromatic ring—suggest potential for unique reactivity and biological interactions. Understanding its fundamental properties is the first step in exploring its potential applications.
Chemical and Physical Properties
The properties of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone are determined by its distinct functional groups: the ketone, the cyclopropyl ring, and the chlorophenyl group. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| CAS Number | 150323-36-7 | |
| Molecular Formula | C₁₂H₁₃ClO | |
| Molecular Weight | 208.68 g/mol | |
| Physical Form | Reported as an oil | |
| Purity | Typically >95% | |
| Boiling Point | Not experimentally determined; predicted to be high due to molecular weight and polarity. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | N/A |
Structural Elucidation and Characterization Protocols
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone. The following protocols represent a self-validating system for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
1.1. ¹H NMR Spectroscopy
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Objective: To confirm the presence and connectivity of hydrogen atoms.
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Protocol:
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Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
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Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Chemical Shifts (δ) and Splitting Patterns:
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Aromatic Protons (AA'BB' system): Two doublets are expected in the range of δ 7.2-7.4 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
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Ethyl Protons (-CH₂-CH₂-): Two triplets are expected. The CH₂ group adjacent to the aromatic ring should appear around δ 2.9-3.1 ppm, while the CH₂ group adjacent to the carbonyl will be further downfield, around δ 3.0-3.2 ppm.
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Cyclopropyl Protons: A complex multiplet is expected in the upfield region, typically between δ 0.8-2.5 ppm, for the methine and methylene protons of the cyclopropyl ring.
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1.2. ¹³C NMR Spectroscopy
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Objective: To identify all unique carbon environments.
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Protocol:
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Use the same sample prepared for ¹H NMR.
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Acquire a proton-decoupled ¹³C spectrum.
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Expected Chemical Shifts (δ):
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Carbonyl Carbon (C=O): A signal is expected far downfield, typically > δ 200 ppm.
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Aromatic Carbons: Four signals are expected in the δ 120-140 ppm range. The carbon bearing the chlorine atom will be distinct.
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Ethyl Carbons (-CH₂-CH₂-): Two signals are expected in the δ 25-45 ppm range.
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Cyclopropyl Carbons: Signals for the cyclopropyl ring carbons are expected in the upfield region, typically δ 10-25 ppm.
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Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
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Protocol:
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Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Apply a small amount of the oil sample directly to the ATR crystal.
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Record the spectrum from 4000 to 400 cm⁻¹.
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Expected Absorption Bands:
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C=O Stretch (Ketone): A strong, sharp peak around 1690-1710 cm⁻¹. The conjugation with the cyclopropyl ring may shift this frequency slightly.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹.
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Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and analyze fragmentation patterns.
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Protocol:
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Dissolve a dilute sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Expected Results:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 208.68).
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Isotopic Pattern: A characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, confirming the presence of one chlorine atom.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopropyl group or cleavage at the ethyl chain.
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Purity Determination via High-Performance Liquid Chromatography (HPLC)
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Objective: To quantify the purity of the compound.
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Causality: A reverse-phase method is chosen due to the non-polar nature of the molecule. A C18 column provides excellent retention for aromatic compounds. UV detection is ideal because of the chromophore (chlorophenyl group).
Caption: Workflow for purity analysis via HPLC.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Analysis: Purity is calculated based on the area percentage of the main peak.
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Chemical Structure
Caption: 2D Structure of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone.
Safety and Handling
As with any chemical compound, 2-(4-Chlorophenyl)ethyl cyclopropyl ketone should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.
Conclusion
The characterization of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone requires a systematic application of modern analytical techniques. The protocols outlined in this guide provide a robust framework for confirming its identity, purity, and structure. The combination of NMR, IR, and MS provides complementary information that, when taken together, offers unambiguous structural elucidation. Chromatographic methods are then essential for verifying purity, a critical parameter for any subsequent research or development activities.
References
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BLD Pharmatech. (n.d.). 1-(4-chlorophenethyl)cyclopropan-1-yl methanone. Retrieved from [Link]
